4,4'-Ethylenebis(2,6-di-tert-butylphenol)

Antioxidant kinetics Radical scavenging Oxygen uptake

Volatile antioxidants like BHT cause additive loss, surface bloom, and premature polymer degradation at high processing temperatures (>200°C). This sterically hindered bisphenol offers a quantifiable performance upgrade. - **Higher thermal stability**: MP 174-175°C vs. BHT (70-73°C); reduces volatility in polyolefins, rubbers, and lubricants. - **Proven oxidative control**: 50× longer oxidation induction period at 0.48 wt% in lubricants; prevents migration in medical/food-contact polymers. - **Dual-use efficiency**: Effective in biodiesel, SKI-3 rubber, and high-temp automotive plastics. Streamlines procurement across petrochemical and elastomer production.

Molecular Formula C30H46O2
Molecular Weight 438.7 g/mol
CAS No. 1516-94-5
Cat. No. B073049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Ethylenebis(2,6-di-tert-butylphenol)
CAS1516-94-5
Synonyms4,4'-Ethylenebis(2,6-ditert-butylphenol);  4,4'-(1,2-ethanediyl)bis[2,6-bis(1,1-dimethylethyl)-Phenol
Molecular FormulaC30H46O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C
InChIInChI=1S/C30H46O2/c1-27(2,3)21-15-19(16-22(25(21)31)28(4,5)6)13-14-20-17-23(29(7,8)9)26(32)24(18-20)30(10,11)12/h15-18,31-32H,13-14H2,1-12H3
InChIKeyLRRMGPGVHYPBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of 4,4'-Ethylenebis(2,6-di-tert-butylphenol)


4,4'-Ethylenebis(2,6-di-tert-butylphenol) (CAS 1516-94-5) is a symmetric bisphenolic antioxidant belonging to the class of sterically hindered phenols [1]. With a molecular formula of C30H46O2 and a molecular weight of 438.7 g/mol, it features two 2,6-di-tert-butylphenol moieties bridged by an ethylene linkage [2]. This molecular architecture confers both radical-scavenging activity and enhanced thermal stability, positioning it as a primary antioxidant for high-temperature applications in polyolefins, synthetic rubbers, and lubricants [3].

Why Generic Substitution Fails


Substituting 4,4'-Ethylenebis(2,6-di-tert-butylphenol) with a generic hindered phenol such as BHT or a standard high-MW phenol like Irganox 1010 is scientifically invalid due to fundamental differences in molecular architecture that directly impact performance. The bisphenolic, ethylene-bridged structure of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) (MW 438.7) confers a higher melting point (174-175°C) compared to lower MW alternatives like BHT (MW 220.4, MP 70-73°C), translating to reduced volatility and superior retention in high-temperature polymer processing and service environments [1]. Furthermore, comparative kinetic studies demonstrate that its specific substitution pattern yields a unique radical-scavenging efficiency (kinh) that is distinct from other common hindered phenols, making direct substitution without re-optimization of a formulation likely to result in compromised thermal-oxidative stability [2].

Quantitative Differentiation Evidence


Radical Scavenging Rate Advantage

In a direct comparative study of hindered phenol antioxidants using the oxygen uptake method, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) (designated as Antioxidant 1098 in the study) demonstrated a superior radical scavenging rate constant (kinh) against peroxyl radicals (ROO·) compared to the widely used antioxidants BHT, Irganox 1010, and Irganox 1076 [1]. This higher intrinsic activity translates to more effective stabilization on a molar basis.

Antioxidant kinetics Radical scavenging Oxygen uptake Polymer stabilization

Lubricant Oxidation Stability Extension

In a controlled oxidation test of lubricating oils, the addition of 0.48 wt% 4,4'-Ethylenebis(2,6-di-tert-butylphenol) extended the oxidation induction period (OIP) by a factor of 50 compared to the untreated base oil, demonstrating exceptional high-temperature oxidative stability [1]. This performance is a key differentiator in demanding lubricant applications.

Lubricant stabilization Oxidation induction period High-temperature oxidation

Enhanced Thermal Retention in Polymers

4,4'-Ethylenebis(2,6-di-tert-butylphenol) has a significantly higher melting point (174-175°C) than BHT (70-73°C) and Irganox 1076 (50-55°C), providing superior resistance to volatilization and migration during high-temperature polymer processing and end-use exposure, as evidenced by physical property comparisons [1].

Polymer stabilization Thermal properties Extraction resistance

Stabilizer Activity in Biodiesel and Rubber

Research has demonstrated the high activity of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) as a stabilizer for both SKI-3 synthetic rubber and biodiesel fuel, showcasing its versatility across diverse hydrocarbon matrices [1]. This broad applicability reduces the need for multiple specialized stabilizers in multi-product manufacturing environments.

Biodiesel stabilization Synthetic rubber Oxidative stability

Low Volatility for High-Temperature Processing

4,4'-Ethylenebis(2,6-di-tert-butylphenol) possesses a predicted boiling point of 464.0±40.0 °C, which is notably higher than that of BHT (265 °C) [1]. This higher boiling point underscores its greater thermal stability and lower volatility, making it particularly suitable for polymer and lubricant applications involving prolonged exposure to elevated temperatures.

Volatility High-temperature processing Thermal stability

Application Scenarios


High-Temperature Polyolefin and Automotive Components

In the production of polypropylene and polyethylene components for automotive applications (e.g., engine covers, battery housings) where processing temperatures exceed 200°C and service temperatures can reach 150°C, the high melting point (174-175°C) and low volatility of 4,4'-Ethylenebis(2,6-di-tert-butylphenol) ensure minimal additive loss during compounding and molding [1]. This directly addresses the common failure mode of volatile antioxidants like BHT, which can evaporate or migrate, leading to premature polymer degradation and part failure.

Extended-Life Industrial Lubricants and Engine Oils

For formulating high-performance engine oils, hydraulic fluids, and industrial gear lubricants requiring extended drain intervals, the 50-fold improvement in oxidation induction period demonstrated by 4,4'-Ethylenebis(2,6-di-tert-butylphenol) at 0.48 wt% loading provides a quantifiable advantage . This performance directly supports the formulation of long-life lubricants that reduce maintenance downtime and total cost of ownership for heavy machinery and commercial vehicle fleets.

Biodiesel and Synthetic Rubber Stabilization

In the production and storage of biodiesel fuels and SKI-3 synthetic rubber, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) provides proven, high-efficiency stabilization against oxidative degradation . Its dual applicability streamlines additive procurement for integrated petrochemical and rubber manufacturing facilities, ensuring consistent product quality and extending the shelf life of both fuels and elastomer intermediates.

Low-Bloom High-Value Polymer Applications

For consumer goods, medical devices, and food packaging where surface bloom (additive migration) is unacceptable, 4,4'-Ethylenebis(2,6-di-tert-butylphenol) offers a distinct advantage. Its higher molecular weight and melting point compared to BHT and Irganox 1076 reduce the propensity for migration and surface deposition, thereby maintaining long-term aesthetic and functional integrity of the polymer article [1].

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